

Technical Guide: Structural Confirmation of CCK 26-31 via MS/MS

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Compound of Interest

Compound Name: CCK (26-31) (non-sulfated)

CAS No.: 89911-64-8

Cat. No.: B1496556

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Executive Summary & Biological Context

The peptide CCK 26-31 (Sequence: Asp-Tyr-Met-Gly-Trp-Met) is the N-terminal hexapeptide fragment generated from the metabolic cleavage of Cholecystokinin-8 (CCK-8) by Neutral Endopeptidase (NEP/Nepriylsin; EC 3.4.24.11).

Confirming this specific sequence is critical in drug development when assessing the metabolic stability of CCK analogs or mapping protease activity in tissue samples. The primary analytical challenge lies in the potential presence of a labile sulfate group on Tyr27, which dictates the choice of fragmentation method (CID vs. ETD) to ensure accurate sequence coverage without stripping the post-translational modification (PTM).

This guide compares the efficacy of Collision-Induced Dissociation (CID) against Electron Transfer Dissociation (ETD) for validating CCK 26-31, supported by theoretical reference data and rigorous protocols.

Sequence Specifications & Properties

Property	Value	Notes
Sequence	Asp-Tyr-Met-Gly-Trp-Met	Single letter: DYMGWM
Origin	CCK-8 (26-33) Cleavage	Hydrolysis at Met31-Asp32 bond by NEP
Formula (Neutral)	C	Unulfated form
	H	
	N	
	O	
	S	
Monoisotopic Mass	801.2826 Da	Unulfated
Sulfated Mass	881.2394 Da	(+SO)) - Critical for bioactivity
Isoelectric Point	~3.8	Acidic peptide (Asp + C-term)

Comparative Analysis: Fragmentation Strategies

The choice of MS/MS fragmentation mode is the deciding factor in successfully confirming the CCK 26-31 sequence, particularly regarding the sulfation state of Tyrosine 27.

Method A: Collision-Induced Dissociation (CID)[2][3][4]

- Mechanism: Vibrational activation via collision with inert gas (N₂/Ar).
- Performance on CCK 26-31:
 - Pros: Generates rich b- and y-ion series for the peptide backbone if unulfated. High sensitivity.
 - Cons: If the peptide is sulfated (Tyr-SO

H), the sulfate–oxygen bond is weaker than the peptide backbone. The spectrum is dominated by the neutral loss of SO

(

-80 Da), leaving a "bare" peptide signal with poor backbone fragmentation.

- Verdict: Excellent for the unsulfated metabolite; poor for the intact sulfated species.

Method B: Electron Transfer Dissociation (ETD)[2][5][6]

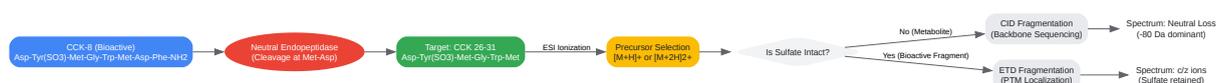
- Mechanism: Radical-induced fragmentation via electron transfer from a fluoranthene anion.
- Performance on CCK 26-31:
 - Pros: Preserves labile PTMs. Cleaves the N-C bond to produce c- and z-ions. The sulfate group remains attached to the Tyrosine, allowing unambiguous localization of the modification.
 - Cons: Lower efficiency for low-charge precursors ($z < 3$). CCK 26-31 is small and acidic; generating a +3 charge state requires supercharging reagents (e.g., m-NBA).
 - Verdict: The "Gold Standard" for proving sulfation, but technically demanding for this specific hexapeptide.

Method C: High-Energy Collisional Dissociation (HCD)

- Mechanism: Beam-type CID in a specific collision cell (Orbitrap systems).
- Performance on CCK 26-31:
 - Pros: Access to low-mass region. Generates diagnostic immonium ions for Tryptophan (m/z 159) and Methionine (m/z 104), which are often cut off in trap-based CID.
 - Verdict: Best for confirming amino acid composition via diagnostic marker ions.

Visualizing the Biological & Analytical Pathway

The following diagram illustrates the metabolic generation of CCK 26-31 and the decision matrix for MS/MS validation.



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Figure 1: Metabolic origin of CCK 26-31 and MS/MS fragmentation decision tree.

Experimental Protocol (Self-Validating)

This protocol uses a "Confirm and Verify" approach, utilizing HCD for composition and CID for sequence.

Reagents

- Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
- Solvent B: 0.1% Formic Acid in Acetonitrile.
- Standard: Synthetic CCK 26-31 (purity >95%).

Step 1: Chromatographic Separation

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
- Gradient: 5% B to 35% B over 10 minutes. Note: CCK fragments are relatively hydrophobic due to Trp/Met/Phe, but CCK 26-31 lacks the C-terminal Phe, causing it to elute earlier than intact CCK-8.

Step 2: Mass Spectrometry Settings (Orbitrap/Q-TOF)

- Polarity: Positive Mode.

- Precursor Isolation: Narrow window (1.0 m/z) to exclude isotopes.
- Collision Energy (NCE): Stepped 25-30-35% (ensures fragmentation of both labile Met-S bonds and peptide backbone).

Step 3: Data Validation Criteria

- Precursor Mass Accuracy: < 5 ppm error against theoretical m/z 802.2905 ([M+H]).
- Immonium Ion Check: Presence of m/z 159.09 (Trp) and 104.05 (Met).
- Series Continuity: Identification of at least 3 consecutive y-ions.

Reference Data: Theoretical Ion Table

Use this table to validate your experimental MS/MS spectrum for the Unsulfated CCK 26-31 ([M+H]

= 802.29).

Residue	AA	b-ion (N-term)	y-ion (C-term)	Diagnostic Feature
1	Asp (D)	116.03	-	Loss of H ₂ O common
2	Tyr (Y)	279.10	687.26	Immonium m/z 136.07
3	Met (M)	410.14	524.20	Oxidation prone (+16 Da)
4	Gly (G)	467.16	393.16	-
5	Trp (W)	653.24	336.14	Dominant Immonium m/z 159.09
6	Met (M)	-	150.06	y1 ion

Note: If analyzing the sulfated variant, add +79.96 Da to all b-ions containing Tyr (b2-b5) and y-ions containing Tyr (y5).

Troubleshooting & Common Pitfalls

The "Methionine Oxidation" Artifact

CCK 26-31 contains two Methionine residues. During sample preparation, Met is easily oxidized to Methionine Sulfoxide (+15.99 Da).

- Symptom: Precursor mass shift from 802.29
818.29 or 834.29 (double oxidation).
- Confirmation: Look for the characteristic loss of methanesulfenic acid (-64 Da) from the oxidized precursor in the MS/MS spectrum.

Isobaric Interference

The sequence contains Asp (115 Da). Be cautious of deamidation artifacts if comparing to Asn-containing variants, though CCK 26-31 sequence is distinct.

References

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